Cholestane-3β,5α,6β-triol, also known as cholestanetriol, is a significant metabolite derived from cholesterol. This compound belongs to the class of organic molecules known as oxysterols, which are oxidation products of cholesterol. Cholestane-3β,5α,6β-triol is recognized for its structural features, including a hydroxyl group at the 3β position and additional hydroxyl groups at the 5α and 6β positions. This unique configuration contributes to its biological activities and interactions within biological systems.
Cholestane-3β,5α,6β-triol can be synthesized through the enzymatic hydrolysis of cholesterol epoxides. The primary reactions involved are catalyzed by the enzyme cholesterol-5,6-oxide hydrolase. The conversion can be summarized as follows:
These reactions illustrate the compound's formation from cholesterol derivatives through hydrolytic processes facilitated by specific enzymes .
Cholestane-3β,5α,6β-triol exhibits notable biological activities. It has been identified as an endogenous neuroprotectant, providing protection against neuronal injury induced by excitotoxic agents such as glutamate. Research indicates that this compound can modulate NMDA receptors, which are critical in neuronal signaling and survival. Specifically, cholestane-3β,5α,6β-triol acts as a negative modulator of NMDA receptor activity, thereby reducing calcium influx and preventing neuronal death during ischemic events .
Moreover, cholestane-3β,5α,6β-triol has demonstrated anticancer properties. In studies involving human prostate cancer cell lines, it was shown to suppress cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cancer progression .
The synthesis of cholestane-3β,5α,6β-triol primarily involves enzymatic processes that convert cholesterol into its epoxide forms before hydrolysis occurs. One common method includes:
This pathway highlights the importance of enzymatic activity in producing this biologically active compound .
Cholestane-3β,5α,6β-triol has several applications in biomedical research and potential therapeutic areas:
Studies on cholestane-3β,5α,6β-triol have focused on its interactions with various cellular receptors and signaling pathways:
These interactions underscore the compound's importance in both neurobiology and oncology.
Cholestane-3β,5α,6β-triol shares structural similarities with other oxysterols and cholesterol derivatives but exhibits unique biological activities that distinguish it from these compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Cholesterol | Hydroxyl group at C3 | Precursor for steroid hormones; membrane component |
| 7-Keto-Cholesterol | Ketone group at C7 | Associated with oxidative stress; potential cytotoxicity |
| 25-Hydroxycholesterol | Hydroxyl group at C25 | Regulates cholesterol metabolism; immune response |
| Cholesteryl Ester | Esterified form of cholesterol | Storage form; involved in lipid transport |
Cholestane-3β,5α,6β-triol is unique due to its specific hydroxylation pattern and potent neuroprotective and anticancer properties that are not commonly shared among other oxysterols .
Cholestane-3β,5α,6β-triol originates from cholesterol via a two-step process involving epoxidation and hydrolysis. Cholesterol undergoes oxidation at the 5,6 double bond to form cholesterol-5,6-epoxide isomers (5,6α-epoxide and 5,6β-epoxide), a reaction catalyzed by cytochrome P450 enzymes or non-enzymatic peroxidation [7] [9]. These epoxides are then hydrolyzed by cholesterol-5,6-oxide hydrolase (ChEH) to yield C-triol [4] [5]. The stereochemistry of the epoxide influences the reaction: 5,6β-epoxide is hydrolyzed three to four times faster than the α-isomer, though both yield the same triol product [7]. This pathway is conserved across mammalian systems, with liver microsomes being the primary site of epoxide hydrolysis [1] [7].
ChEH, a hetero-oligomeric enzyme complex located on the endoplasmic reticulum, is central to C-triol synthesis. It comprises two subunits: 3β-hydroxysteroid Δ8-Δ7-isomerase (D8D7I) and 3β-hydroxysteroid Δ7-reductase (DHCR7) [4] [5]. D8D7I provides catalytic activity, while DHCR7 regulates substrate binding and reaction efficiency. ChEH demonstrates dual functionality, participating in both cholesterol biosynthesis and oxysterol metabolism [5]. Inhibitors such as tamoxifen and polyunsaturated fatty acids block ChEH activity, leading to accumulation of cholesterol epoxides rather than C-triol [4] [5].
Table 1: Enzymatic Properties of Cholesterol-5,6-Oxide Hydrolase
| Property | Detail |
|---|---|
| Localization | Endoplasmic reticulum membrane |
| Subunits | D8D7I (catalytic), DHCR7 (regulatory) |
| Substrates | 5,6α-epoxy-5α-cholestan-3β-ol, 5,6β-epoxy-5β-cholestan-3β-ol |
| Inhibitors | Tamoxifen, ring B-oxysterols, polyunsaturated fatty acids |
| Biological Role | Cholesterol metabolism, neuroprotection, membrane remodeling |
C-triol synthesis and distribution vary across tissues. The liver exhibits the highest production capacity due to abundant ChEH expression in hepatocytes [1] [8]. In rats, spinal cord tissue contains the highest concentration of C-triol (1.07 μM), followed by the liver (0.98 μM), brain (0.75 μM), and kidney (0.32 μM) [8] [9]. Plasma levels are lower (0.15 μM in humans), reflecting rapid cellular uptake or further metabolism [3] [8]. Pathological conditions such as Niemann-Pick disease type C (NPC) drastically increase plasma C-triol, making it a diagnostic biomarker [3]. Notably, Wolman disease patients show elevated C-triol levels pre-treatment, which normalize after enzyme replacement therapy [3].
C-triol homeostasis is regulated through feedback inhibition and enzyme modulation. Cholesterol epoxides, the immediate precursors to C-triol, inhibit microsomal cholesterol 7α-hydroxylase, a rate-limiting enzyme in bile acid synthesis [7]. This creates a cross-regulatory loop between oxysterol and bile acid pathways. Additionally, ChEH activity is suppressed by elevated fatty acids, which upregulate competing pathways like phospholipid synthesis [2] [5]. In NPC fibroblasts, impaired lipid trafficking leads to C-triol accumulation, triggering compensatory increases in phospholipid production to stabilize lysosomal membranes [2] [3].
The interplay between C-triol and NMDA receptors further illustrates its regulatory role. Physiological concentrations of C-triol (0.5–1 μM) attenuate glutamate-induced calcium influx by blocking NMDA receptor channels, suggesting a neuroprotective feedback mechanism [8] [9]. This modulation is saturable and reversible, with C-triol displacing MK-801 binding in cerebellar neurons [9]. Such findings position C-triol as a homeostatic regulator linking cholesterol metabolism to neuronal excitability.
High-performance liquid chromatography coupled with mass spectrometry represents a cornerstone analytical approach for cholestan-3beta,5alpha,6beta-triol quantification. The most widely implemented configuration utilizes reverse-phase chromatography with C18 stationary phases, providing optimal separation characteristics for this oxysterol [1] [2]. Mobile phase compositions typically incorporate acetonitrile-water gradients with 0.3% formic acid, which enhances ionization efficiency and improves peak shapes [3].
Triple quadrupole mass spectrometry platforms operating in multiple reaction monitoring mode demonstrate exceptional sensitivity for cholestan-3beta,5alpha,6beta-triol analysis. Detection limits ranging from 0.03 to 0.1 nanograms per milliliter have been consistently achieved across multiple analytical configurations [4] [5]. The method developed by Jiang and colleagues demonstrates particularly impressive performance characteristics, with a linear range extending from 0.5 to 2000 nanograms per milliliter and between-run imprecision values ranging from 7.9 to 11.7 percent [2].
Modern ultra-high-performance liquid chromatography systems have further enhanced analytical capabilities, reducing analysis times to 7-12 minutes while maintaining sensitivity and specificity [3] [4]. The implementation of monolithic columns has proven particularly effective, enabling rapid separation of cholestan-3beta,5alpha,6beta-triol from other oxysterols and matrix components within a 7-minute analytical window [4].
The derivatization process involves conversion of hydroxyl groups to trimethylsilyl ethers, which dramatically improves volatility and thermal stability of cholestan-3beta,5alpha,6beta-triol [7] [8]. This chemical modification results in a molecular weight increase of 144 daltons for the tri-trimethylsilyl derivative, corresponding to the three hydroxyl groups present in the molecule [7]. Electron ionization at 70 electron volts generates characteristic fragmentation patterns that facilitate both identification and quantification [9].
Fast gas chromatography methods have been developed to address throughput requirements in clinical laboratories. Cardenia and colleagues demonstrated that analysis times could be reduced to 3.5 minutes using narrow-bore capillary columns while maintaining resolution greater than 1.2 for cholesterol oxidation products [10]. This approach provides similar repeatability and sensitivity to conventional gas chromatography-mass spectrometry methods while significantly reducing analysis time and consumable costs [10].
| Method | Column Type | Mobile Phase | Run Time (min) | Derivatization Required | Detection Limit (ng/mL) |
|---|---|---|---|---|---|
| HPLC-MS/MS | C18 reverse-phase | MeCN/H2O with 0.3% FA | 12.3 | Optional | 0.1 |
| GC-MS | DB-5MS capillary | Helium carrier gas | 15-20 | Yes (TMS) | 0.01-0.03 |
| LC-MS/MS (Fast) | Monolithic C18 | MeCN/H2O gradient | 7 | No | 0.1 |
| GC-MS (Fast) | Fast GC capillary | Helium carrier gas | 3.5 | Yes (TMS) | 0.05 |
| UHPLC-MS/MS | UHPLC C18 | MeCN/H2O with FA | 10-15 | Optional | 0.03-0.1 |
Sample preparation protocols for cholestan-3beta,5alpha,6beta-triol analysis must address the presence of both free and esterified forms of the compound in biological matrices. Alkaline hydrolysis using potassium hydroxide or sodium hydroxide at elevated temperatures effectively converts cholestan-3beta,5alpha,6beta-triol esters to their free forms [5] [11]. The protocol described by Honda and colleagues employs alkaline hydrolysis of human serum samples using 1 molar potassium hydroxide at 60 degrees Celsius for 1 hour, achieving quantitative conversion of esterified oxysterols [5].
Alternative enzymatic hydrolysis approaches utilizing cholesterol esterase have gained attention as potentially superior methods that avoid harsh chemical conditions [11]. Novickis demonstrated that cholesterol esterase from Pseudomonas aeruginosa effectively hydrolyzes cholesteryl esters under mild conditions, minimizing potential degradation or artifactual formation of oxysterols [11]. However, comprehensive evaluation revealed that while enzymatic hydrolysis reduces some artifacts, it may introduce others through incomplete hydrolysis or enzyme-catalyzed side reactions [11].
The choice between alkaline and enzymatic hydrolysis depends on specific analytical requirements and sample characteristics. Alkaline hydrolysis provides more complete conversion but requires careful temperature control and addition of antioxidants to prevent degradation [12]. Enzymatic methods offer milder conditions but may require longer incubation times and careful optimization of enzyme concentration and reaction conditions [11].
Solid-phase extraction represents a critical purification step for cholestan-3beta,5alpha,6beta-triol analysis, enabling separation of the target analyte from matrix interferences and concentrating the sample prior to instrumental analysis [13] [14]. The method developed by Hu and colleagues utilizes Sep-Pak Vac cartridges containing 500 milligrams of C18 sorbent [13]. The extraction protocol involves sequential washing steps with hexane-diethyl ether mixtures of varying compositions, followed by elution with acetone [13].
Recent developments have focused on polymeric hydrophilic-lipophilic balanced reverse-phase cartridges as alternatives to traditional C18 materials [14]. Crick and colleagues demonstrated that these newer sorbents provide improved batch-to-batch reproducibility and enhanced recovery of oxysterols compared to conventional C18 cartridges [14]. The polymeric materials show particular advantages for cholestan-3beta,5alpha,6beta-triol extraction due to their enhanced retention of polar compounds while maintaining selectivity against matrix components [14].
The solid-phase extraction protocol described by Griffiths and colleagues employs a two-step purification strategy designed to separate cholesterol from oxysterols and subsequently remove excess derivatization reagents [15]. This approach involves initial fractionation on a C18 column where oxysterols elute in early fractions while cholesterol and similarly hydrophobic sterols elute later [15]. Following derivatization, a second solid-phase extraction step removes unreacted reagents and concentrates the derivatized analytes [15].
| Sample Type | Sample Volume | Extraction Method | Antioxidant Added | Recovery Rate (%) | Storage Stability |
|---|---|---|---|---|---|
| Human Plasma | 100 μL | Protein precipitation | BHT + EDTA | 85.4-96.7 | 2-4 weeks at -80°C |
| Human Serum | 5 μL | Alkaline hydrolysis | BHT | 86.7-107.3 | 1 year at -80°C |
| Tissue Homogenate | 2.0 g | Liquid-liquid extraction | BHT + EDTA | 80.9-107.9 | 6 months at -80°C |
| Whole Blood | 1.0 mL | SPE extraction | BHT + EDTA | 90-105 | 30 min at RT |
| Cell Culture | 1 × 10⁶ cells | Methanol extraction | BHT | 95-110 | 24 hours at -20°C |
Cholestan-3beta,5alpha,6beta-triol is formed endogenously through the action of cholesterol-5,6-epoxide hydrolase on cholesterol-5,6-epoxides [16] [17]. This enzymatic pathway represents the physiologically relevant mechanism for cholestan-3beta,5alpha,6beta-triol production in vivo [18]. The enzyme cholesterol-5,6-epoxide hydrolase consists of two subunits, 3beta-hydroxysteroid-delta-8,7-isomerase and 7-dehydrocholesterol reductase, and is identical to the microsomal antiestrogen-binding site [16].
Endogenous cholestan-3beta,5alpha,6beta-triol concentrations in healthy individuals typically range from nanograms to micrograms per milliliter, with significant elevation observed in pathological conditions such as Niemann-Pick disease type C [19] [20]. The compound functions as a biomarker for lysosomal storage disorders and has demonstrated utility in disease diagnosis and monitoring [21] [22].
The temporal pattern of endogenous cholestan-3beta,5alpha,6beta-triol formation follows enzymatic kinetics and correlates with disease severity and progression [18]. In experimental models of ischemic preconditioning, endogenous cholestan-3beta,5alpha,6beta-triol levels increase over hours to days, consistent with enzymatic regulation rather than non-specific oxidation processes [18].
Artefactual formation of cholestan-3beta,5alpha,6beta-triol represents a significant analytical challenge that can lead to false elevation of measured concentrations [6] [15]. The primary mechanism involves autoxidation of cholesterol, particularly during sample storage, processing, or analysis under conditions that promote oxidative stress [12] [15]. Even minor degrees of cholesterol autoxidation can generate cholestan-3beta,5alpha,6beta-triol at levels equivalent to or exceeding endogenous concentrations [15].
Temperature represents a critical factor in artefactual formation, with elevated temperatures during sample processing dramatically increasing the risk of cholesterol oxidation [15]. Heating cholesterol-rich samples in air represents the greatest danger for artefact generation, necessitating careful temperature control throughout all analytical procedures [15]. Storage of plasma samples at room temperature for more than 24 hours can result in measurable increases in cholestan-3beta,5alpha,6beta-triol concentrations due to autoxidation [6].
Derivatization procedures themselves can contribute to artefactual formation when cholesterol and 5,6-epoxycholesterol have not been completely removed from samples [6]. The derivatization process may facilitate oxidation reactions that generate cholestan-3beta,5alpha,6beta-triol as a byproduct rather than preserving only endogenously formed material .
Prevention of artefactual formation requires implementation of comprehensive antioxidant strategies throughout sample handling and analysis procedures [13] [12]. The addition of butylated hydroxytoluene and ethylenediaminetetraacetic acid before sample preparation effectively minimizes oxidation during processing [13]. All procedures should be conducted away from light and oxygen, with solvents degassed and saturated with nitrogen to create an inert atmosphere [13].
Sample storage protocols play a crucial role in preventing artefactual formation. Hu and colleagues demonstrated that samples stored at minus 80 degrees Celsius show minimal degradation, while storage at higher temperatures results in progressive formation of oxidation products [13]. The study by Karuna and colleagues confirmed that proper storage conditions can maintain oxysterol stability for extended periods when appropriate precautions are implemented [12].
Detection of artefactual formation can be achieved through careful examination of concentration patterns and temporal relationships [15]. Artefactual formation typically shows time-dependent increases that correlate with storage duration or processing conditions, whereas endogenous cholestan-3beta,5alpha,6beta-triol levels remain relatively stable under proper handling conditions [12]. The use of deuterated internal standards and careful monitoring of quality control samples provides additional verification of analytical integrity [24].
| Source | Formation Pathway | Time Course | Prevention Strategy | Concentration Range | Diagnostic Markers |
|---|---|---|---|---|---|
| Endogenous Formation | ChEH enzyme activity | Hours to days | None (physiological) | ng/mL to μg/mL | Consistent with disease |
| Artifactual Formation | Cholesterol autoxidation | Minutes to hours | Antioxidants (BHT/EDTA) | pg/mL to ng/mL | Time-dependent increase |
| Storage Artifacts | Temperature/light exposure | Days to weeks | Proper storage (-80°C) | Variable | Storage time correlation |
| Processing Artifacts | Sample heating | Minutes | Cold processing | Variable | Process-dependent |
| Analytical Artifacts | Derivatization conditions | During analysis | Controlled conditions | Variable | Method-dependent |
Triple quadrupole mass spectrometry platforms demonstrate exceptional sensitivity for cholestan-3beta,5alpha,6beta-triol quantification, achieving detection limits in the range of 5 to 25 attomoles on-column [5] [25]. The superior performance results from the selective reaction monitoring mode, which provides both high sensitivity and specificity through precursor ion selection, collision-induced dissociation, and product ion monitoring [26]. Modern instruments such as the SCIEX 7500+ system represent the current state-of-the-art for routine bioanalytical applications requiring ultimate sensitivity [27].
The multiple reaction monitoring approach enables simultaneous quantification of cholestan-3beta,5alpha,6beta-triol alongside other oxysterols in a single analytical run [4]. Precision values typically range from 2.9 to 11.9 percent coefficient of variation, demonstrating excellent reproducibility across multiple analytical runs [5]. Linear dynamic ranges spanning three to four orders of magnitude accommodate diverse sample types and concentration ranges encountered in clinical applications [4].
Recent developments in high-resolution selected reaction monitoring have further enhanced the capabilities of triple quadrupole platforms [26]. These advanced modes increase the resolution of both precursor and product ion selection, providing enhanced selectivity when analyzing complex biological matrices [26]. This improvement proves particularly valuable for cholestan-3beta,5alpha,6beta-triol analysis in samples containing multiple interfering oxysterols or matrix components [26].
High-resolution mass spectrometry platforms, particularly quadrupole-Orbitrap instruments, offer complementary advantages for cholestan-3beta,5alpha,6beta-triol analysis through exact mass determination and enhanced selectivity [28] [29]. Detection limits typically range from 10 to 50 attomoles on-column, approaching the sensitivity of triple quadrupole systems while providing superior mass accuracy [28]. The high resolving power enables separation of isobaric interferences that may compromise quantification accuracy in complex samples [26].
The ZenoTOF 7600 system represents the latest advancement in high-resolution time-of-flight technology, offering enhanced sensitivity and analytical capabilities for complex analyte characterization [27]. This platform provides particular advantages for cholestan-3beta,5alpha,6beta-triol analysis when structural confirmation or unknown metabolite identification is required alongside quantitative measurements [27].
Full scan data acquisition modes available on high-resolution platforms enable retrospective analysis and compound identification without requiring predefined transition lists [30]. This capability proves valuable for comprehensive oxysterol profiling studies where multiple related compounds may be present but not initially targeted for analysis [30]. The enhanced mass accuracy also facilitates confident identification of cholestan-3beta,5alpha,6beta-triol in complex matrices where traditional methods might struggle with specificity [28].
The selection of optimal mass spectrometry platforms for cholestan-3beta,5alpha,6beta-triol analysis depends on specific analytical requirements and sample characteristics [26] [27]. For routine quantitative applications requiring ultimate sensitivity, triple quadrupole systems remain the preferred choice due to their proven performance and robust operation [26]. These platforms excel in high-throughput clinical laboratory environments where rapid turnaround and consistent results are paramount [27].
High-resolution mass spectrometry platforms become advantageous when analyzing complex samples with potential interfering compounds or when structural confirmation is required [26]. The enhanced selectivity provided by exact mass determination can resolve analytical challenges that might compromise accuracy using traditional approaches [28]. Additionally, these systems offer greater flexibility for method development and unknown compound identification [30].
Hybrid approaches utilizing both platforms in complementary roles have emerged as an optimal strategy for comprehensive cholestan-3beta,5alpha,6beta-triol analysis [31]. Initial screening and quantification using triple quadrupole systems can be followed by confirmation and structural characterization using high-resolution platforms when required [31]. This approach maximizes analytical confidence while maintaining efficiency and cost-effectiveness [31].
| Platform | Detection Limit (amol) | Linear Range | Precision (CV%) | Specificity | Analysis Time (min) |
|---|---|---|---|---|---|
| Triple Quadrupole LC-MS/MS | 5-25 | 0.05-10 μg/mL | 2.9-11.9 | High (MRM) | 7-15 |
| GC-MS (Single Quad) | 100-500 | 0.03-200 ng/mL | 5-15 | Medium (SIM) | 15-25 |
| High-Resolution Q-Orbitrap | 10-50 | 0.01-50 μg/mL | 3-8 | Very High (Exact mass) | 10-20 |
| GC-MS/MS | 50-100 | 0.1-100 μg/mL | 8-12 | High (MS/MS) | 20-30 |
| Ion Trap MS | 200-1000 | 1-500 ng/mL | 10-20 | Medium | 12-18 |